molecular formula C14H14ClNO2 B13575445 4-(Benzyloxy)-5-chloro-2-methoxyaniline

4-(Benzyloxy)-5-chloro-2-methoxyaniline

Cat. No.: B13575445
M. Wt: 263.72 g/mol
InChI Key: NVKODZNTOBXIKL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloro-2-methoxyaniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-methoxyaniline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-2-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of nitro groups results in the formation of corresponding amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the chlorine and methoxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylidene
  • 4-(Benzyloxy)-2-hydroxybenzylamine

Uniqueness

4-(Benzyloxy)-5-chloro-2-methoxyaniline is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

5-chloro-2-methoxy-4-phenylmethoxyaniline

InChI

InChI=1S/C14H14ClNO2/c1-17-14-8-13(11(15)7-12(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3

InChI Key

NVKODZNTOBXIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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